molecular formula C16H16Cl2N2O3S B2700032 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034619-38-8

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2700032
CAS No.: 2034619-38-8
M. Wt: 387.28
InChI Key: RZIAZMUJJODGST-UHFFFAOYSA-N
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Description

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyridine ring linked via an ether bond to a piperidine system, which is further functionalized with a 2,5-dichlorophenylsulfonyl group. The piperazine and piperidine moieties are privileged structures in drug discovery, frequently employed to optimize physicochemical properties and as scaffolds to position pharmacophoric groups for effective interaction with biological targets . The sulfonyl group attached to the piperidine nitrogen is a key functional feature found in biologically active compounds, including those investigated as potential therapeutics for prokineticin-mediated diseases . The specific stereochemistry and three-dimensional conformation of the piperidine ring are critical for its molecular interactions, as the orientation of substituents can significantly influence binding affinity and selectivity . This compound is provided as a high-purity material to support rigorous scientific investigation. It is intended for in vitro studies to elucidate its potential mechanism of action, binding profile, and functional activity against specific biological targets. Researchers can leverage this compound as a key intermediate for further chemical elaboration or as a tool compound for probing biochemical pathways. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for any form of human use.

Properties

IUPAC Name

4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-12-3-4-15(18)16(10-12)24(21,22)20-9-1-2-14(11-20)23-13-5-7-19-8-6-13/h3-8,10,14H,1-2,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIAZMUJJODGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the 2,5-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 2,5-dichlorobenzenesulfonyl chloride under basic conditions.

    Coupling with Pyridine: The final step involves the coupling of the sulfonylated piperidine with a pyridine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperidine and pyridine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Substituent Effects
This compound 385.27 Sulfonyl, dichlorophenyl, pyridine Strong electron-withdrawing groups enhance electrophilicity and thermal stability.
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine 466.0 Amino, chloro, methylphenyl Amino group introduces hydrogen-bonding capacity; methyl enhances lipophilicity.
2-Amino-4-(2-chloro-5-(4-bromophenyl)pyridin-3-yl)-1-(4-bromophenyl)pyridine 545.0 Bromophenyl, amino Bromine increases molecular weight and may improve halogen bonding interactions.

Physicochemical Properties

Property Target Compound Evidence Compound (4-methylphenyl) Evidence Compound (4-bromophenyl)
Melting Point (°C) Not reported 268–273 280–287
Molecular Weight (g/mol) 385.27 466.0 545.0
Yield (%) Not reported 67–81 72–79
Key Spectral Data (¹H NMR) Not available δ 2.35 (s, 3H, CH₃), δ 7.25–8.10 (m, aromatic) δ 7.45–8.20 (m, aromatic), δ 2.40 (s, 3H, CH₃)

Key Observations

Substituent Impact: The sulfonyl and dichlorophenyl groups in the target compound likely reduce solubility in polar solvents compared to amino-substituted analogs, which benefit from hydrogen-bonding interactions . Halogen Effects: Bromine substituents in evidence compounds increase molecular weight and may enhance binding affinity in biological systems through halogen bonding, whereas chlorine in the target compound balances steric bulk and electronic effects.

Thermal Stability :

  • The target compound’s sulfonyl group may confer higher thermal stability (inferred from similar sulfonamide derivatives), though direct melting point data are unavailable. Evidence compounds with bromine substituents exhibit higher melting points (280–287°C), suggesting stronger intermolecular forces compared to methyl-substituted analogs .

Synthetic Challenges :

  • The target compound’s synthesis likely requires careful optimization of the sulfonylation step, as seen in related studies where yields for sulfonamide derivatives range from 67% to 81% depending on substituents .

Biological Activity

The compound 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine , with CAS number 1798679-98-7, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17Cl2N3O3SC_{17}H_{17}Cl_2N_3O_3S, with a molecular weight of 418.3 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a pyridine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL , indicating potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound also showed antibiofilm potential , significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
CompoundMIC (μg/mL)Biofilm Reduction (%)
4a0.2275
5a0.2570
Ciprofloxacin2.050

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various models:

  • In vivo studies indicated that similar piperidine derivatives can inhibit tumor growth effectively, suggesting that the compound may possess similar properties .
  • The mechanism involves the induction of apoptosis in cancer cells through the degradation of mitochondrial proteins, which is crucial for maintaining cellular homeostasis .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes:

  • It acts on DNA gyrase and dihydrofolate reductase (DHFR) , with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition . This dual inhibition mechanism highlights its potential as a multitarget therapeutic agent.

The biological activity of This compound is primarily attributed to:

  • Sulfonyl Group Interactions : The sulfonyl moiety can form strong interactions with proteins or enzymes, potentially inhibiting their activity.
  • Piperidine Ring Functionality : This part of the molecule may play a crucial role in binding to various biological targets, influencing their function and activity .

Case Studies

Several case studies have illustrated the efficacy of compounds related to This compound :

  • Antimicrobial Efficacy : A study evaluated multiple derivatives against clinical strains of bacteria and found that certain modifications significantly enhanced their antimicrobial potency.
  • Anticancer Properties : Research on piperidine derivatives demonstrated their ability to induce apoptosis in hepatocellular carcinoma cells, showcasing their potential in cancer therapy .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 4-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation of the piperidine core, ether bond formation, and purification. Key steps include:

  • Sulfonylation : Reacting 2,5-dichlorobenzenesulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonamide intermediate. Temperature control (0–5°C) minimizes side reactions .
  • Etherification : Coupling the sulfonylated piperidine with pyridine via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base in DMF at 60–80°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

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